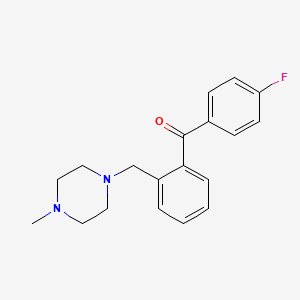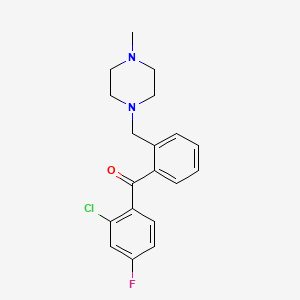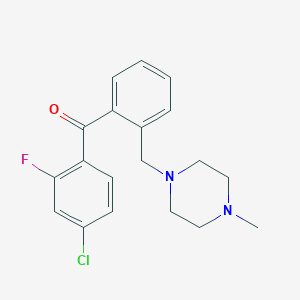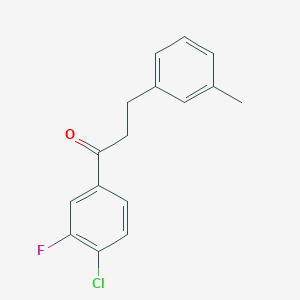
4'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a propiophenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzoyl chloride with 3-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)carboxylic acid.
Reduction: Formation of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents enhance the compound’s ability to bind to enzymes and receptors, modulating their activity. The propiophenone moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-fluoropropiophenone
- 3-Chloro-4-fluoropropiophenone
- 4-Chloro-3-methylpropiophenone
Comparison: 4’-Chloro-3’-fluoro-3-(3-methylphenyl)propiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methyl group on the propiophenone moiety. This combination of substituents imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its analogs. The presence of the methyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-14(17)15(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXQSLBERZSEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644082 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-90-4 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
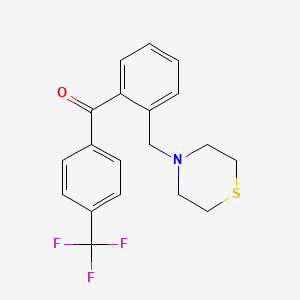
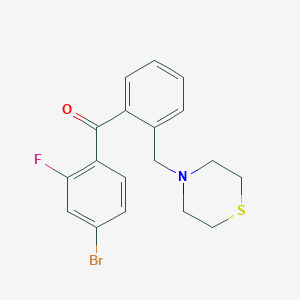
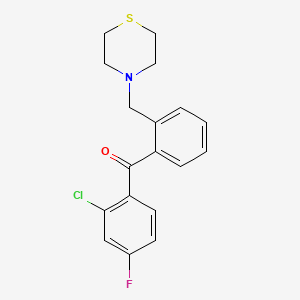
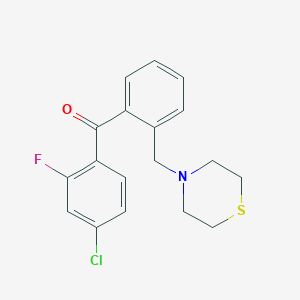
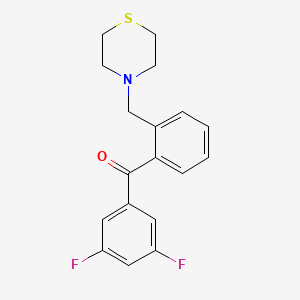
![Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327349.png)
![Ethyl 6-oxo-6-[2-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327350.png)
![Ethyl 7-oxo-7-[2-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1327351.png)

